molecular formula C27H33NO7 B11126308 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126308
M. Wt: 483.6 g/mol
InChI Key: BUSLIQYMLWBBDT-BZZOAKBMSA-N
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Description

The compound 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with multiple functional groups, including hydroxyl, ethoxy, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of Hydroxyl and Ethoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like ethyl iodide and sodium ethoxide.

    Attachment of the Benzoyl Group: This step can be performed using Friedel-Crafts acylation with 4-(2-methylpropoxy)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Functionalization: The methoxypropyl group can be introduced through nucleophilic substitution reactions using methoxypropyl bromide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and multiple functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one include:

    5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-thione: Similar structure but with a thione group instead of a ketone.

    5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-amine: Similar structure but with an amine group instead of a ketone.

These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The uniqueness of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which can confer unique properties and applications.

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33NO7/c1-5-34-22-15-19(9-12-21(22)29)24-23(26(31)27(32)28(24)13-6-14-33-4)25(30)18-7-10-20(11-8-18)35-16-17(2)3/h7-12,15,17,24,29-30H,5-6,13-14,16H2,1-4H3/b25-23-

InChI Key

BUSLIQYMLWBBDT-BZZOAKBMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCCOC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCCOC)O

Origin of Product

United States

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